molecular formula CH3Cl2OP B017265 Methyl dichlorophosphite CAS No. 3279-26-3

Methyl dichlorophosphite

Cat. No. B017265
CAS RN: 3279-26-3
M. Wt: 132.91 g/mol
InChI Key: HCSDJECSMANTCX-UHFFFAOYSA-N
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Description

Methyl dichlorophosphite is an organophosphorus compound that has garnered attention in the field of chemistry due to its versatile applications in synthesizing a broad range of organophosphorus compounds. It serves as a starting material for producing phosphonic, phosphinic, and phosphonous acid derivatives, alongside their secondary products. This compound is industrially produced and utilized in various synthetic processes illustrating the synthetic and application potential of organophosphorus compounds derived from dichloro(methyl)phosphane (Weissermel et al., 1981).

Synthesis Analysis

The synthesis of methyl dichlorophosphite involves the reaction between phosphorus trichloride (PCl3) and trimethyl phosphite ((CH3O)3P). This process has been refined to achieve a simple and efficient method for producing methyl dichlorophosphite (CH3OPCl2), a crucial intermediate in oligonucleotide synthesis. Optimal conditions have been identified, ensuring high yields of the reaction (Tashma et al., 1987).

Molecular Structure Analysis

The molecular structure of organophosphorus compounds, including methyl dichlorophosphite, can be complex and intriguing. For instance, reactions of dichlorocarbene with sterically protected 1-phosphaallene and 1,3-diphosphaallene produce compounds with methylene-phosphirane and methylene-diphosphirane structures, respectively. These structures highlight the versatility and reactivity of phosphorus-containing compounds, with their structural elucidation often requiring advanced techniques like X-ray crystallography (Yoshifuji et al., 1991).

Chemical Reactions and Properties

Methyl dichlorophosphite participates in a variety of chemical reactions, offering pathways to diverse organophosphorus compounds. It is crucial in the synthesis of phosphonic and phosphinic acids, phosphonates, and related derivatives. These reactions underscore the compound's role as a building block in organophosphorus chemistry (Weissermel et al., 1981).

Scientific Research Applications

  • Chlorophyll Derivative Studies : It is used to study the relationship between conjugated systems and the chemical reactions of chlorophyll derivatives (Li, 2007).

  • Phosphorous Acid Derivative Research : The compound serves in researching the interactions of unbound atoms in phosphorous acid derivatives (Raevskii & Khalitov, 1971).

  • Herbicide Effectiveness Studies : It's used to compare the effectiveness of plant-growth substances as selective weed-killers with other herbicides (Blackman, 1945).

  • Bacterial Studies : The compound aids in understanding the effects of reduced powers on bacteria (Adem, 1953).

  • Synthesis of Organophosphorus Compounds : It acts as a starting material for synthesizing organophosphorus compounds, including phosphonic, phosphinic, and phosphonous acid derivatives (Weissermel et al., 1981).

  • Oligonucleotide Synthesis : Methyl dichlorophosphite is a key intermediate in the synthesis of oligonucleotides (Tashma et al., 1987).

  • Genomic Sequencing Techniques : It's used in genomic sequencing techniques to map every methylated cytosine on both strands of any target sequence (Clark et al., 1994).

  • Deoxygenation of Alcohols : The compound is employed in an efficient method for deoxygenating hydroxyl groups in alcohols (Zhang & Koreeda, 2004).

  • Selective Herbicide for Wheat : It acts as a selective herbicide for wild oat control in wheat (Shimabukuro et al., 1978).

  • Cancer Chemotherapy : The compound is utilized in cancer chemotherapy as an alkylating agent under mild conditions (Ross, 1953).

Safety And Hazards

Methyl dichlorophosphite is classified as a flammable liquid (Category 3), skin corrosive (Category 1B), and may cause respiratory irritation (STOT SE 3) . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

dichloro(methoxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl2OP/c1-4-5(2)3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSDJECSMANTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186451
Record name Methyl phosphorodichloridite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl dichlorophosphite

CAS RN

3279-26-3
Record name Phosphorodichloridous acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3279-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phosphorodichloridite
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl phosphorodichloridite
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl dichlorophosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
Z Tashma, I Ringel, J Deutsch, S Cohen… - Nucleosides & …, 1987 - Taylor & Francis
… and efficient procedure for the formation of methyl dichlorophosphite (CH30PC12), which is a … Introduction Methyl dichlorophosphite is one of the key reagents in the phosphite triester …
Number of citations: 1 www.tandfonline.com
JE Malowan, DR Martin, PJ Pizzolato… - Inorganic …, 1953 - Wiley Online Library
… Ethyl dichlorophosphite and methyl dichlorophosphite have been prepared by the reaction of 1 mol of the appropriate alcohol with 1 mol of phosphorus(II1) chloride.' The ethyl …
Number of citations: 15 onlinelibrary.wiley.com
L Zhang, M Koreeda - Journal of the American Chemical Society, 2004 - ACS Publications
… The method involves the preparation of the 2-(2-iodophenyl)ethyl methyl phosphite derivative of an alcohol using methyl dichlorophosphite and 2-(2-iodophenyl)ethanol. Treatment of …
Number of citations: 84 pubs.acs.org
J Xu - Phosphorus, Sulfur, and Silicon and the Related …, 2019 - Taylor & Francis
… Phospha-Mannich reactions of benzyl carbamate, aldehydes, and methyl dichlorophosphite … rather than weaker electrophilic methyl dichlorophosphite. The nucleophilicity of α-amino …
Number of citations: 6 www.tandfonline.com
AV Nemtarev, ME Shemakhina, VF Mironov - Russian Journal of General …, 2017 - Springer
… In summary, the reaction of naturally occurring terpenoketone pulegone with methyl dichlorophosphite and subsequent treatment of the resulting oxaphospholene with water or ethanol …
Number of citations: 5 link.springer.com
VA Naumov, NM Zaripov, VG Dashevskii - Journal of Structural Chemistry, 1971 - Springer
… internal rotation in methyl dichlorophosphite. Conformational … configuration of methyl dichlorophosphite. Furthermore, the P-… Rizpolozhenskii for furnishing the methyl …
Number of citations: 3 link.springer.com
R Schmutzler, M Fild, S Golingkr… - Inorganic …, 1970 - Wiley Online Library
… in a carbon tetrachloride medium.l Methyl dichlorophosphite, CHsOPC12, was also employed as the … Reducing agents such as white phosphorus,6 methyl dichlorophosphite,6 or …
Number of citations: 5 onlinelibrary.wiley.com
HJ LEE, SH MOON - Chemistry Letters - jlc.jst.go.jp
… In our approach, the highly reactive chlorines of methyl dichlorophosphite were replaced by dialkyl substituted secondary amines, and thus rendering the reagent less reactive in much …
Number of citations: 0 jlc.jst.go.jp
N Fu, Q Zhang, L Duan, J Xu - Journal of Peptide Science: An …, 2006 - Wiley Online Library
… were prepared in acceptable yields directly from simple and commercially available chemicals in one-pot reactions of benzyl carbamate, aldehydes, and methyl dichlorophosphite, …
Number of citations: 20 onlinelibrary.wiley.com
E Rémond, JA Fehrentz, L Liénart… - … A European Journal, 2022 - Wiley Online Library
… Abstract: Synthesis of fluorescent P-hydroxybinaphtylphospholeoxide or -sulfide was achieved by trapping a binaphtyl dianion with methyl dichlorophosphite or P-(N,N-diethylamino)…

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